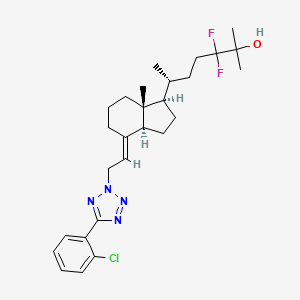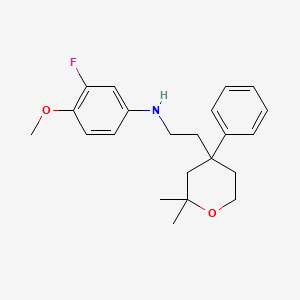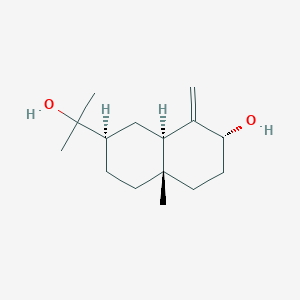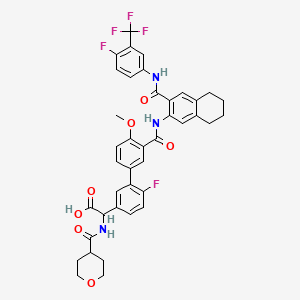
RXFP1 receptor agonist-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RXFP1 receptor agonist-8 is a small-molecule agonist that targets the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in reproductive and cardiovascular physiology. This compound is known for its ability to interact with an allosteric site at the ECL3 loop, acting non-competitively with the natural hormone relaxin to activate RXFP1 .
Preparation Methods
The synthesis of RXFP1 receptor agonist-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, which are essential building blocks for the final product.
Reaction Conditions: The intermediate compounds undergo various reactions, such as condensation, cyclization, and functional group modifications, under controlled conditions. Common reagents used in these reactions include acids, bases, and catalysts.
Purification and Isolation: The final product is purified and isolated using techniques such as chromatography and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
RXFP1 receptor agonist-8 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
RXFP1 receptor agonist-8 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of GPCR signaling pathways and the development of new synthetic methodologies.
Biology: It is employed in research on reproductive and cardiovascular physiology, as well as in the study of cellular responses such as vasodilation, angiogenesis, and anti-inflammatory effects.
Medicine: this compound is investigated for its potential therapeutic applications in conditions such as heart failure and fibrotic diseases.
Mechanism of Action
The mechanism of action of RXFP1 receptor agonist-8 involves its interaction with the RXFP1 receptor. The compound binds to an allosteric site at the ECL3 loop, activating the receptor through a mechanism of autoinhibition. In the absence of the natural hormone relaxin, the receptor’s extracellular loop 2 occupies the orthosteric site, inhibiting the receptor. Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways, including the G protein-coupled signaling cascade .
Comparison with Similar Compounds
RXFP1 receptor agonist-8 is unique in its ability to selectively activate the RXFP1 receptor with good metabolic stability. Similar compounds include:
Relaxin-2: A natural hormone that activates RXFP1 but has a short serum half-life, limiting its clinical applications.
ML290: A small molecule agonist of RXFP1 with potential therapeutic applications in liver fibrosis.
AZD5462: Another RXFP1 agonist investigated for its effects on renal function and heart failure
Properties
Molecular Formula |
C40H36F5N3O7 |
|---|---|
Molecular Weight |
765.7 g/mol |
IUPAC Name |
2-[4-fluoro-3-[3-[[3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-5,6,7,8-tetrahydronaphthalen-2-yl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(oxane-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C40H36F5N3O7/c1-54-34-11-7-24(27-18-25(6-9-31(27)41)35(39(52)53)48-36(49)21-12-14-55-15-13-21)17-29(34)38(51)47-33-19-23-5-3-2-4-22(23)16-28(33)37(50)46-26-8-10-32(42)30(20-26)40(43,44)45/h6-11,16-21,35H,2-5,12-15H2,1H3,(H,46,50)(H,47,51)(H,48,49)(H,52,53) |
InChI Key |
IVSWABFARJGGBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)NC(=O)C3CCOCC3)F)C(=O)NC4=C(C=C5CCCCC5=C4)C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
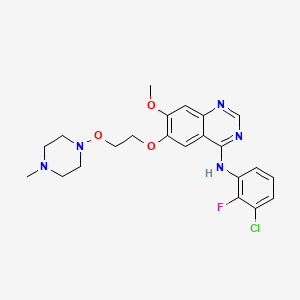
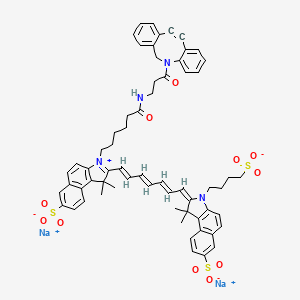
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
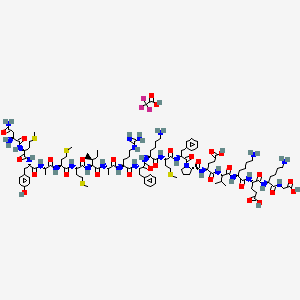

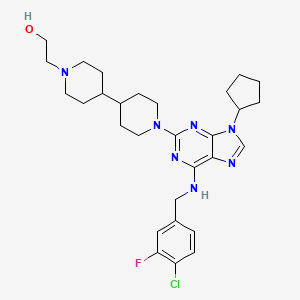
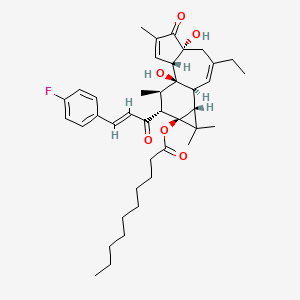
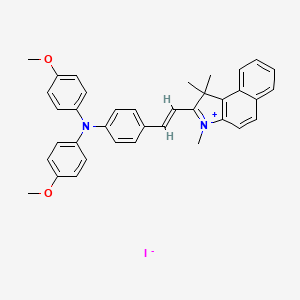
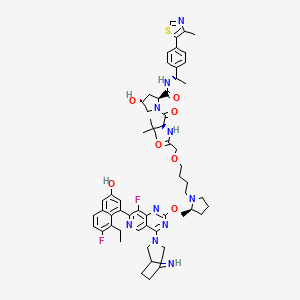
![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)
